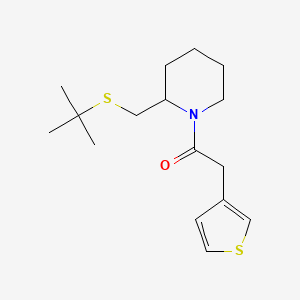

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

描述

This compound features a piperidine core substituted with a tert-butylthio-methyl group at the 2-position and a thiophen-3-yl moiety linked via an ethanone bridge.

属性

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NOS2/c1-16(2,3)20-12-14-6-4-5-8-17(14)15(18)10-13-7-9-19-11-13/h7,9,11,14H,4-6,8,10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPHUSNGIPVFTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is C13H19NOS, with a molecular weight of 239.36 g/mol. Its structure features a piperidine ring substituted with a tert-butylthio group and a thiophene moiety, which may influence its biological properties.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Such interactions may lead to modulation of biological responses, potentially affecting processes like inflammation, pain perception, and cell proliferation.

Analgesic Properties

Piperidine derivatives have been studied for their analgesic effects. The compound's structural characteristics may contribute to pain relief mechanisms, possibly through inhibition of specific pain pathways or modulation of neurotransmitter release.

Antioxidant Activity

Thiophene-containing compounds are often investigated for their antioxidant properties. The ability to scavenge free radicals could make this compound a candidate for further studies aimed at understanding its role in oxidative stress-related conditions.

Case Studies

- Antimicrobial Study : A study investigating the antimicrobial efficacy of piperidine derivatives found that compounds similar to 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that further exploration into this compound could yield promising results in developing new antimicrobial agents.

- Analgesic Research : In another study focused on piperidine analogs, compounds demonstrated varying degrees of analgesic activity in animal models. The results indicated that structural modifications could enhance efficacy, highlighting the importance of exploring 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone in pain management research.

Data Table: Biological Activities of Related Compounds

相似化合物的比较

Structural Analogues and Their Key Features

The following table summarizes critical differences between the target compound and structurally related molecules from the evidence:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。